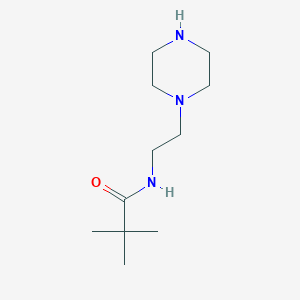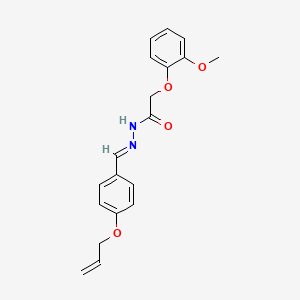
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is a synthetic organic compound with the molecular formula C13H15Cl4NO2. It is known for its unique chemical structure, which includes both chlorinated and phenoxy groups. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide typically involves the reaction of 4-chlorophenol with 2,2,2-trichloroethanol in the presence of a base to form the intermediate 2,2,2-trichloro-1-(4-chlorophenoxy)ethanol. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide involves its interaction with specific molecular targets. The chlorinated and phenoxy groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)acetamide
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)butanamide
- N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)hexanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is unique due to its specific combination of chlorinated and phenoxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
303063-39-0 |
|---|---|
Fórmula molecular |
C13H15Cl4NO2 |
Peso molecular |
359.1 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]pentanamide |
InChI |
InChI=1S/C13H15Cl4NO2/c1-2-3-4-11(19)18-12(13(15,16)17)20-10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19) |
Clave InChI |
CWHAIDAGVIHIBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)

![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11975904.png)

